
BI-1950
Descripción general
Descripción
BI-1950: is a highly potent and selective inhibitor of lymphocyte function-associated antigen-1 (LFA-1). It prevents the binding of intercellular adhesion molecule-1 (ICAM-1) to LFA-1, thereby inhibiting the production of interleukin-2 (IL-2) in human whole blood and peripheral blood mononuclear cells (PBMCs) . This compound has shown promising results in preclinical studies, particularly in models of delayed-type hypersensitivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of BI-1950 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: : Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Análisis De Reacciones Químicas
Types of Reactions: : BI-1950 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: : The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Autoimmune Diseases
BI-1950 has been investigated for its potential to treat autoimmune diseases, where the immune system mistakenly attacks the body’s own tissues. By inhibiting LFA-1, this compound can reduce the infiltration of immune cells into affected tissues, thereby alleviating symptoms and tissue damage.
Case Study: Rheumatoid Arthritis
In preclinical models of rheumatoid arthritis, this compound demonstrated a significant reduction in joint inflammation and destruction by modulating T-cell activity and reducing synovial infiltration .
Transplant Rejection
Another promising application of this compound is in organ transplantation. The compound may help prevent acute rejection by inhibiting the activation and proliferation of T-cells that recognize transplanted tissues as foreign.
Case Study: Kidney Transplantation
In studies involving kidney transplant models, administration of this compound resulted in improved graft survival rates compared to controls, indicating its potential as an adjunct therapy in transplantation protocols .
Cancer Immunotherapy
This compound's role as an LFA-1 inhibitor positions it as a candidate for enhancing cancer immunotherapy strategies. By modulating T-cell responses, it can potentially improve the efficacy of checkpoint inhibitors.
Case Study: Combination Therapy with PD-1 Inhibitors
In animal models, combining this compound with PD-1 inhibitors showed enhanced anti-tumor activity compared to either treatment alone. The synergistic effect was attributed to increased T-cell infiltration into tumors .
Tumor Microenvironment Modulation
This compound may also be useful in altering the tumor microenvironment to make it less conducive for tumor growth and metastasis by inhibiting the recruitment of immunosuppressive cells.
Safety and Toxicity Profile
The safety profile of this compound has been evaluated through various preclinical studies. It has shown low toxicity levels at therapeutic doses, making it a promising candidate for further clinical development.
Data Summary Table
Application Area | Disease/Condition | Outcome | Study Type |
---|---|---|---|
Autoimmune Diseases | Rheumatoid Arthritis | Reduced joint inflammation | Preclinical Model |
Transplant Rejection | Kidney Transplantation | Improved graft survival | Preclinical Model |
Cancer Immunotherapy | Various Cancers | Enhanced anti-tumor activity (synergistic with PD-1 inhibitors) | Animal Model |
Mecanismo De Acción
BI-1950 exerts its effects by binding selectively to the I domain of ITGAL (integrin alpha-L), thereby inhibiting the interaction between LFA-1 and ICAM-1 . This inhibition prevents the activation of downstream signaling pathways that lead to the production of IL-2 and other pro-inflammatory cytokines . The compound’s high specificity and potency make it an excellent tool for studying the molecular mechanisms of immune cell adhesion and signaling .
Comparación Con Compuestos Similares
Similar Compounds
BI-9446: A close analog of BI-1950 with weaker affinity to ITGAL.
Lifitegrast: Another LFA-1 antagonist used in the treatment of dry eye disease.
Tirofiban: A glycoprotein IIb/IIIa antagonist used in cardiovascular diseases.
Uniqueness: : this compound stands out due to its high potency and selectivity for LFA-1, making it a valuable tool for both in vitro and in vivo studies . Its attractive pharmacokinetic profile and efficacy in preclinical models further highlight its potential as a therapeutic agent .
Propiedades
Número CAS |
1159724-42-1 |
---|---|
Fórmula molecular |
C32H26Cl2FN7O3 |
Peso molecular |
646.5 |
Nombre IUPAC |
(5R)-5-[(4-Cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide |
InChI |
InChI=1S/C32H26Cl2FN7O3/c1-18(27(43)40-32(10-11-32)25-5-3-4-12-37-25)39-28(44)24-17-38-30-41(21-13-22(33)26(35)23(34)14-21)29(45)31(2,42(24)30)15-19-6-8-20(16-36)9-7-19/h3-9,12-14,17-18H,10-11,15H2,1-2H3,(H,39,44)(H,40,43)/t18-,31+/m0/s1 |
Clave InChI |
JZTTUZXIQIRVAB-FZEVHQGJSA-N |
SMILES |
O=C(C1=CN=C2N1[C@](C)(CC3=CC=C(C#N)C=C3)C(N2C4=CC(Cl)=C(F)C(Cl)=C4)=O)N[C@@H](C)C(NC5(C6=NC=CC=C6)CC5)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BI1950; BI 1950; BI-1950 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.